molecular formula C13H13F5O2 B8001548 2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone

2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone

Cat. No.: B8001548
M. Wt: 296.23 g/mol
InChI Key: GAWHITDMTGXJJK-UHFFFAOYSA-N
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Description

2’-iso-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone is a fluorinated organic compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of multiple fluorine atoms and an iso-pentoxy group attached to an acetophenone core. Its molecular formula is C13H13F5O2, and it has a molecular weight of approximately 296.24 g/mol . The compound is typically a clear, pale liquid and is used in various chemical applications due to its high reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-iso-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone typically involves the following steps:

    Etherification: The iso-pentoxy group is introduced via an etherification reaction, where the hydroxyl group of the acetophenone is reacted with iso-pentyl alcohol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of 2’-iso-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

2’-iso-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound due to its fluorinated structure, which can enhance metabolic stability and bioavailability.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2’-iso-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone involves its interaction with molecular targets through its fluorinated and ether functionalities. The fluorine atoms can participate in hydrogen bonding and van der Waals interactions, while the ether group can engage in dipole-dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Lacks the iso-pentoxy group and has fewer fluorine atoms.

  • **Pent

Properties

IUPAC Name

1-[3,5-difluoro-2-(3-methylbutoxy)phenyl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F5O2/c1-7(2)3-4-20-11-9(12(19)13(16,17)18)5-8(14)6-10(11)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWHITDMTGXJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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